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Compound of Interest

Compound Name: Cyp2C19-IN-1

Cat. No.: B12402620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of the human cytochrome P450

2C19 (CYP2C19) enzyme in complex with the potent inhibitor (2-methyl-1-benzofuran-3-yl)-(4-

hydroxy-3,5-dimethylphenyl)methanone. This inhibitor, referred to as "0XV" in the Protein Data

Bank (PDB), serves as a key tool for understanding the active site architecture of CYP2C19, an

enzyme critical to the metabolism of approximately 10% of clinically used drugs.[1][2] The

structural insights derived from the crystal structure, available under PDB accession code

4GQS, are invaluable for structure-based drug design and the development of selective

CYP2C19 inhibitors or substrates.[3][4]

Quantitative Data Summary
The following tables summarize the key quantitative data derived from the structural and

biochemical characterization of the CYP2C19-0XV complex.

Crystallographic Data
The crystal structure of the CYP2C19-0XV complex was solved to a resolution of 2.87 Å.[3][4]

This provides a detailed atomic-level view of the inhibitor binding mode.
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Parameter Value Reference

PDB ID 4GQS [1][3]

Resolution 2.87 Å [3][4]

Space Group H32 [5]

Molecules per Asymmetric Unit 4 [5]

Method X-Ray Diffraction [3]

R-Value Work 0.250 [3]

R-Value Free 0.296 [3]

Inhibitor Binding and Active Site Features
The inhibitor 0XV occupies a portion of the active site cavity in close proximity to the heme iron.

[5] The binding is characterized by extensive hydrophobic interactions. While the direct binding

affinity (Ki or Kd) for 0XV has not been published, a structurally related dimethylbenzarone

analog was identified as one of the most potent known inhibitors of CYP2C19.[5]
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Parameter Description Reference

Binding Affinity (Ki) of 0XV
Not experimentally determined

in the cited literature.

Binding Affinity (Ki) of a

Related Analog
33 nM (for dimethylbenzarone) [5]

Key Interacting Residues

The active site cavity is shaped

by residues on several helices.

The conformation of the

peptide backbone of P450

2C19 is most similar to that of

P450 2C8, but the substrate-

binding cavity is much larger in

P450 2C8.[4][5]

[5]

Active Site Volume

Comparison

The substrate-binding cavity of

CYP2C19 is much more

similar in size to that of the

P450 2C9-flurbiprofen complex

structure than to other solved

CYP2C structures.[5]

[5]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of structural biology

findings. The following protocols are based on the primary research that led to the elucidation

of the CYP2C19-0XV structure.[5]

CYP2C19 Expression and Purification
This protocol describes the generation of a modified human CYP2C19 enzyme suitable for

crystallization.

Plasmid Construction:

A cDNA corresponding to the human CYP2C19*1B allele was used as the template.[5]
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To enhance expression and stability for crystallization, the native N- and C-termini were

modified using a strategy previously developed for CYP2C9.[5]

Two fragments, generated by SacI/SphI and SphI/PvuII digestion of the pCW2C19*1B

plasmid, were inserted into the pCW2C5LVdH expression vector via a three-fragment

ligation.[5]

This results in a construct with a modified N-terminal sequence (MAKKT upstream of Ser-23)

and a C-terminus where the native valine is replaced with an isoleucine residue followed by

a four-histidine tag (His-tag) to facilitate purification.[5]

Protein Expression and Purification:

The constructed plasmid was transformed into Escherichia coli for expression.[5]

The expressed protein, containing the C-terminal His-tag, was purified from the cell lysate

using immobilized metal affinity chromatography (IMAC).

Further purification steps, likely including ion-exchange and size-exclusion chromatography,

were performed to ensure a homogeneous protein sample, although specific details of these

subsequent steps are not provided in the primary reference.

Co-crystallization of CYP2C19 with Inhibitor 0XV
This protocol outlines the steps for obtaining crystals of the enzyme-inhibitor complex.

Crystal Growth:

The purified, modified CYP2C19 protein was concentrated to an appropriate level for

crystallization trials (typically 5-10 mg/mL).

The inhibitor, 0XV, was added to the protein solution in excess to ensure saturation of the

enzyme's active site.

Crystallization screening was performed using the vapor diffusion method (either sitting-drop

or hanging-drop).

The P450 2C19-0XV complex was successfully crystallized in the H32 space group.[5]
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Data Collection and Structure Determination:

Crystals were cryo-protected and flash-frozen in liquid nitrogen.

X-ray diffraction data were collected at a synchrotron source.

The structure was solved using molecular replacement, likely with a homologous CYP2C

family member structure as a search model.

The final model was refined to a resolution of 2.87 Å.[3]

Representative Protocol for Ki Determination of a
Reversible CYP2C19 Inhibitor
While the Ki for 0XV is not published, this representative protocol outlines a standard method

for determining the inhibition constant for a novel CYP2C19 inhibitor using a probe substrate.

Materials:

Recombinant human CYP2C19 enzyme (e.g., from insect cells or E. coli)

A suitable probe substrate (e.g., (S)-mephenytoin) and its corresponding metabolite

standard.[3]

Test inhibitor stock solution (typically in DMSO).

NADPH regenerating system.

Potassium phosphate buffer.

LC-MS/MS system for metabolite quantification.

Methodology:

Enzyme and Substrate Preparation: Prepare a series of dilutions of the probe substrate in

buffer, typically spanning concentrations from 0.5x to 5x the known Km value for that

substrate with CYP2C19.[3]
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Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor, typically spanning a

10-fold range around the expected or preliminary IC50 value.[3]

Incubation: In a 96-well plate, combine the CYP2C19 enzyme, buffer, and varying

concentrations of both the inhibitor and the substrate. Allow a brief pre-incubation period.

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating

system. Incubate at 37°C for a time period determined to be within the linear range of

metabolite formation.[3]

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile or

methanol).

Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for

the formation of the specific metabolite using a validated LC-MS/MS method.

Data Analysis:

Plot the reaction velocity (rate of metabolite formation) against the substrate concentration

for each inhibitor concentration.

Globally fit the data to competitive, non-competitive, uncompetitive, and mixed-inhibition

models using non-linear regression software.

The Ki value is determined from the best-fit model, which describes the mechanism of

inhibition.

Visualizations: Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key processes in the structural

and functional analysis of CYP2C19 inhibition.
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Fig 1. Experimental workflow for CYP2C19 structural analysis.
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Fig 2. Logical relationship of competitive inhibition in CYP2C19.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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